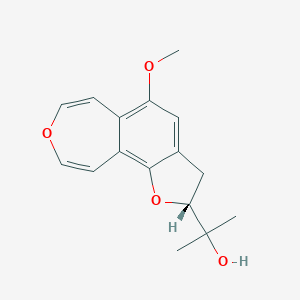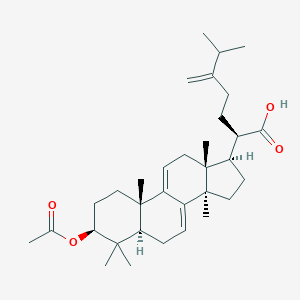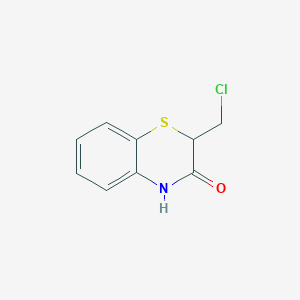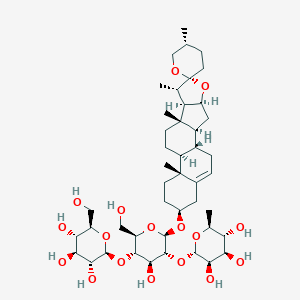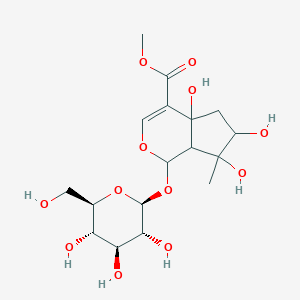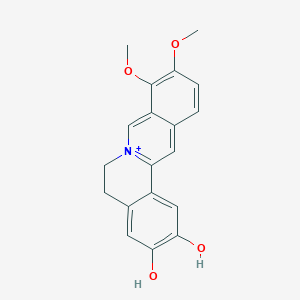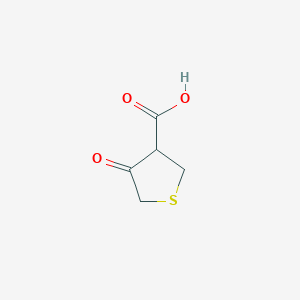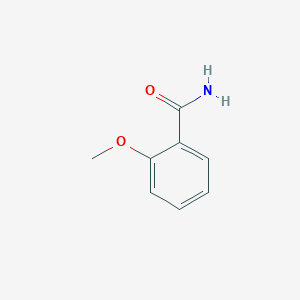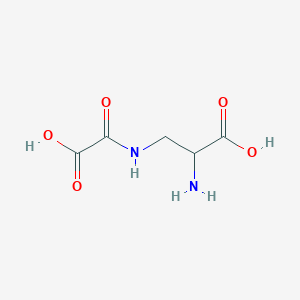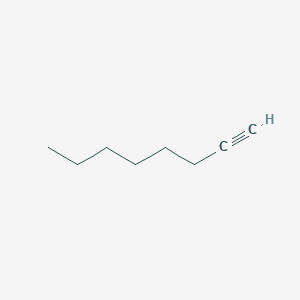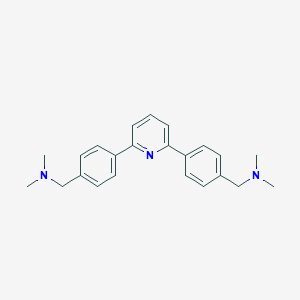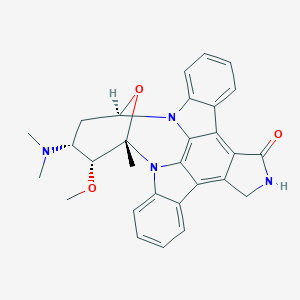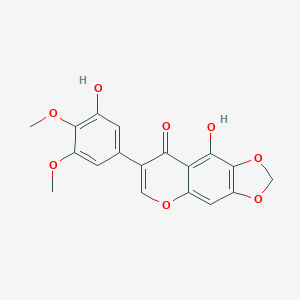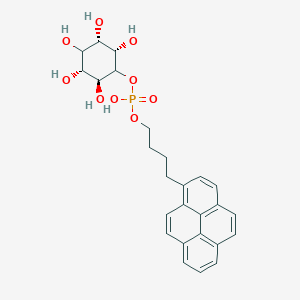
Pyrene-PI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrene-PI is a fluorescent probe that is used in scientific research to study the interaction between proteins and nucleic acids. It is a derivative of pyrene, which is a polycyclic aromatic hydrocarbon that is commonly used as a model compound for studying the properties of larger aromatic molecules. Pyrene-PI has become an essential tool in the field of biochemistry, as it allows researchers to visualize the binding of proteins to DNA and RNA in real-time.
作用机制
Pyrene-PI works by intercalating between the base pairs of DNA and RNA. This intercalation causes a shift in the fluorescence of the probe, which can be detected using a fluorescent microscope. When a protein binds to the DNA or RNA, it causes a change in the fluorescence of Pyrene-PI, allowing researchers to visualize the binding event.
生化和生理效应
Pyrene-PI is a non-toxic compound that does not have any known biochemical or physiological effects. It is used in very small quantities in scientific research, and its use is strictly regulated to ensure that it does not pose any risk to human health or the environment.
实验室实验的优点和局限性
One of the main advantages of Pyrene-PI is its ability to visualize protein-DNA and protein-RNA interactions in real-time. This allows researchers to study the kinetics and thermodynamics of these interactions, which can provide valuable insights into the mechanisms of gene regulation and other biological processes.
One limitation of Pyrene-PI is that it requires a fluorescent microscope to visualize the binding events. This can be a costly and time-consuming process, and it may not be feasible for all research labs to have access to this equipment. Additionally, Pyrene-PI is not suitable for studying interactions between proteins and other biomolecules, such as lipids or carbohydrates.
未来方向
There are many potential future directions for the use of Pyrene-PI in scientific research. One area of interest is the study of epigenetic modifications, which are changes to DNA that do not involve changes to the underlying sequence. Pyrene-PI could be used to study the binding of proteins to these modified regions of DNA, which could provide insights into the mechanisms of epigenetic regulation.
Another potential application of Pyrene-PI is in the study of RNA-binding proteins, which are proteins that bind to RNA and regulate its function. Pyrene-PI could be used to visualize the binding of these proteins to RNA in real-time, which could provide insights into the mechanisms of RNA regulation and the development of RNA-based therapies.
Conclusion
Pyrene-PI is a valuable tool in the field of biochemistry that allows researchers to study the interaction between proteins and nucleic acids in real-time. Its simple synthesis method, non-toxic nature, and ability to visualize binding events make it an essential tool for studying gene regulation and other biological processes. While there are limitations to its use, there are many potential future directions for the application of Pyrene-PI in scientific research.
合成方法
The synthesis of Pyrene-PI involves the reaction of pyrene with p-iodoaniline in the presence of a palladium catalyst. The resulting compound is then reacted with 2-bromoethanol to form Pyrene-PI. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
科学研究应用
Pyrene-PI is commonly used in scientific research to study the interaction between proteins and nucleic acids. It is particularly useful in the study of transcription factors, which are proteins that bind to DNA and regulate gene expression. By labeling these proteins with Pyrene-PI, researchers can visualize their binding to DNA in real-time, allowing them to study the kinetics and thermodynamics of the interaction.
属性
CAS 编号 |
139143-25-2 |
|---|---|
产品名称 |
Pyrene-PI |
分子式 |
C26H29O9P |
分子量 |
516.5 g/mol |
IUPAC 名称 |
[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl hydrogen phosphate |
InChI |
InChI=1S/C26H29O9P/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21-31H,1-2,4,13H2,(H,32,33)/t21?,22-,23+,24-,25-,26?/m0/s1 |
InChI 键 |
VBIVPQHGEARBEM-CDFZIERKSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5[C@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |
同义词 |
4-(1-pyreno)butylphosphorylinositol pyrene-PI rac-4-(1-pyreno)butylphosphoryl-1-myo-inositol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




